Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate
Overview
Description
“Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1133115-64-6 . Its molecular formula is C12H9Cl2NO2 and it has a molecular weight of 270.11 .
Synthesis Analysis
The synthesis of similar compounds involves the use of 7-chloro-8-methylquinoline and o-dichlorobenzene in a reactor, with the addition of the catalyst azobisisobutyronitrile . The mixture is heated and chlorine gas is passed through it. The unreacted quinoline is controlled with gas chromatography, and the content is kept less than or equal to 1% .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Heck Reaction for Isoquinoline Carboxylic Acids Synthesis
The Heck reaction was utilized for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters. Specifically, cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product with methyl 4,6-dichloro-2-iodobenzoate resulted in methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate through water loss instead of methanol (Ture et al., 2011).
Photodegradation of Herbicides
Investigation into the photodegradation of quinolinecarboxylic herbicides in aqueous solutions under various irradiation wavelengths revealed insights into the reaction pathways. For example, 7-chloro-3-methylquinoline-8-carboxylic acid (QMe) rapidly degraded under UV irradiation, primarily through a decarboxylation reaction (Pinna & Pusino, 2012).
Biological and Medical Applications
Antimicrobial Activities of Quinoline Derivatives
A study on Citrullus colocynthis fruits and 4-methylquinoline analogues revealed significant antimicrobial activities against foodborne bacteria. Notably, 2-methyl-8-hydroxyquinoline exhibited potent activities and might be used for developing eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).
Synthesis and Biological Activity of Quinolinecarboxylic Acids
The reaction of 2-methylquinoline-4-carboxylic acids with aromatic aldehydes led to the synthesis of 2-styrylquinoline-4-carboxylic acids. These compounds, when tested on animals, showed promising anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015).
Anti-diabetic Potential of Chloroquinoline Derivatives
Research into novel chloroquinoline derivatives demonstrated that these compounds have potent antioxidant activities and potential as anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein crucial in glucose metabolism. This study highlighted the promise of chloroquinoline derivatives in the treatment of diabetes (Murugavel et al., 2017).
Biochemical Analysis
Biochemical Properties
Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it may interact with enzymes involved in the metabolic pathways, altering their activity and leading to changes in the cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s interaction with enzymes and other proteins can lead to alterations in their activity, which in turn affects the biochemical pathways within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in significant changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function .
properties
IUPAC Name |
methyl 4,7-dichloro-8-methylquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODGLFIKPZDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674832 | |
Record name | Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-64-6 | |
Record name | Methyl 4,7-dichloro-8-methyl-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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